Ethyl 4-(4-oxobutyl)benzoate
Description
Ethyl 4-(4-oxobutyl)benzoate is an aromatic ester derivative featuring a benzoate core substituted with a 4-oxobutyl chain at the para position. For instance, mthis compound (a closely related compound) has a molecular formula of C₁₂H₁₄O₃, a molar mass of 206.24 g/mol, and a density of 1.082 g/cm³ . Extrapolating from this, the ethyl ester variant likely has a molecular formula of C₁₃H₁₆O₃ and a molar mass of 220.26 g/mol, with solubility trends similar to its methyl counterpart (soluble in organic solvents like chloroform and methanol but insoluble in water) .
The 4-oxobutyl moiety introduces ketone functionality, enhancing reactivity in nucleophilic additions or reductions. Such properties make it a candidate for pharmaceutical intermediates, flavoring agents, or polymer additives, though direct applications are inferred from structurally related esters .
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 4-(4-oxobutyl)benzoate |
InChI |
InChI=1S/C13H16O3/c1-2-16-13(15)12-8-6-11(7-9-12)5-3-4-10-14/h6-10H,2-5H2,1H3 |
InChI Key |
WIUWXKUFRLNZSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Physicochemical Properties
Key Research Findings
- Reactivity of Ketone Substituents : The 4-oxobutyl group in this compound facilitates nucleophilic attacks, as demonstrated in the synthesis of trifluoromethyl-oxadiazole derivatives from similar esters .
- Comparative Solubility: Ethyl 4-dimethylaminobenzoate exhibits superior solubility in DMSO compared to this compound, attributed to its polar amine group .
- Thermal Stability : Mthis compound degrades above 200°C, suggesting analogous thermal limitations for the ethyl variant in high-temperature applications .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Ethyl 4-(4-oxobutyl)benzoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The synthesis typically involves esterification of 4-(4-oxobutyl)benzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) or coupling via Steglich esterification using DCC/DMAP. Critical conditions include temperature control (60–80°C for acid catalysis) and anhydrous environments to prevent hydrolysis. Oxidation of a pre-functionalized butyl chain (e.g., 4-hydroxybutyl) to the ketone using Jones reagent or PCC may also be employed. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of reactants (1.2–1.5 equivalents of alcohol for esterification) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer:
- ¹H NMR : A triplet at δ ~2.5–2.7 ppm (CH₂ adjacent to ketone), a singlet at δ ~3.7 ppm (ester CH₃CH₂O), and aromatic protons at δ ~7.8–8.1 ppm (para-substituted benzoate).
- ¹³C NMR : A carbonyl signal at δ ~207 ppm (ketone) and ~167 ppm (ester C=O).
- IR : Strong peaks at ~1720 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O).
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching m/z = 234.3 (calculated for C₁₃H₁₄O₃). Cross-validate with elemental analysis .
Advanced Research Questions
Q. How can researchers address contradictions in reported physical properties (e.g., solubility, melting point) of this compound across studies?
- Methodological Answer: Discrepancies may arise from impurities or polymorphic forms. To resolve:
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS to assess purity.
- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX suite) can confirm molecular packing and polymorphism .
- Reproducibility Tests : Repeat synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables .
Q. What computational strategies predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., ketone carbonyl) and nucleophilic regions (e.g., ester oxygen).
- Molecular Dynamics Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways.
- Docking Studies : If biologically active, simulate interactions with enzymes (e.g., oxidoreductases) using AutoDock Vina .
Q. In multi-step syntheses, what strategies mitigate side reactions (e.g., keto-enol tautomerism) during functionalization of this compound?
- Methodological Answer:
- Protecting Groups : Temporarily protect the ketone as a ketal (e.g., ethylene glycol/H⁺) before introducing reactive groups.
- Low-Temperature Conditions : Perform reactions at 0–5°C to suppress tautomerization.
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediate enol forms and adjust reaction parameters dynamically .
Data Analysis & Experimental Design
Q. How should researchers design kinetic studies to evaluate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer:
- Experimental Setup : Prepare buffer solutions (pH 2–12) and incubate the compound at 25–60°C. Sample aliquots at timed intervals.
- Analytical Tools : Quantify degradation via UV-Vis (λ_max ~270 nm for aromatic ring) or LC-MS.
- Kinetic Modeling : Fit data to first-order decay models to calculate half-life (t₁/₂) and activation energy (Arrhenius plot) .
Q. What mechanistic insights can be gained from comparing the reactivity of this compound with its structural analogs (e.g., ethyl 4-(4-oxocyclohexyl)benzoate)?
- Methodological Answer:
- Steric and Electronic Analysis : Use Hammett plots to correlate substituent effects (σ values) on reaction rates.
- Cyclic Voltammetry : Compare redox potentials to assess electron-withdrawing/donating impacts of the oxobutyl vs. oxocyclohexyl groups.
- Theoretical Studies : Conduct NBO (Natural Bond Orbital) analysis to quantify conjugation between the ketone and aromatic ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
